molecular formula C7H11N3S B13171949 1-(Thiolan-3-yl)-1H-pyrazol-3-amine

1-(Thiolan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13171949
M. Wt: 169.25 g/mol
InChI Key: BXLATNXKOQFSKJ-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-1H-pyrazol-3-amine is an organic compound that features a thiolane ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiolan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of thiolane derivatives with pyrazole precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with a pyrazole compound in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiolan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane ring.

    Substitution: The amine group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(Thiolan-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiolane ring and pyrazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride
  • 1-(Thiolan-3-yl)cyclopropan-1-amine

Comparison: 1-(Thiolan-3-yl)-1H-pyrazol-3-amine is unique due to the presence of both a thiolane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

1-(thiolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H11N3S/c8-7-1-3-10(9-7)6-2-4-11-5-6/h1,3,6H,2,4-5H2,(H2,8,9)

InChI Key

BXLATNXKOQFSKJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1N2C=CC(=N2)N

Origin of Product

United States

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